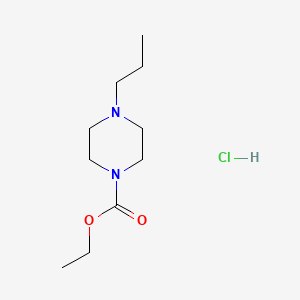![molecular formula C11H13BrClNO3 B14506604 Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate CAS No. 62805-18-9](/img/structure/B14506604.png)
Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring substituted with bromine and chlorine atoms, and an ethyl ester group attached to a butanoate chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate typically involves the reaction of 6-bromo-2-chloropyridine with ethyl 4-hydroxybutanoate. The reaction is carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ester linkage between the pyridine derivative and the butanoate chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products with different substituents on the pyridine ring.
Hydrolysis: Ethyl 4-hydroxybutanoate and 6-bromo-2-chloropyridine.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
科学研究应用
Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. The bromine and chlorine substituents may also influence the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
2-Bromo-4-chloropyridine: A pyridine derivative with similar halogen substituents.
Ethyl 4-bromobutyrate: An ester with a similar butanoate chain but different aromatic substituents.
4-Chloropyridine N-oxide: A pyridine derivative with a different functional group.
Uniqueness
Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate is unique due to the combination of its ester group and the specific halogen substitu
属性
CAS 编号 |
62805-18-9 |
|---|---|
分子式 |
C11H13BrClNO3 |
分子量 |
322.58 g/mol |
IUPAC 名称 |
ethyl 4-(6-bromo-2-chloropyridin-3-yl)oxybutanoate |
InChI |
InChI=1S/C11H13BrClNO3/c1-2-16-10(15)4-3-7-17-8-5-6-9(12)14-11(8)13/h5-6H,2-4,7H2,1H3 |
InChI 键 |
UVPUTUNOBFASKS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCCOC1=C(N=C(C=C1)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


acetate](/img/structure/B14506523.png)
![1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene](/img/structure/B14506530.png)
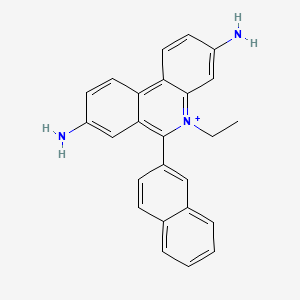
![1,1'-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide](/img/structure/B14506539.png)
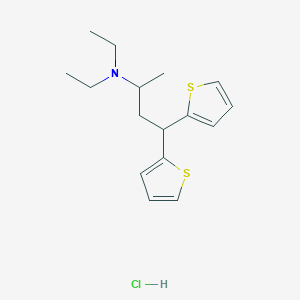
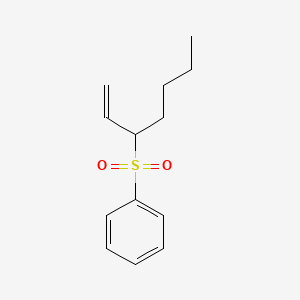


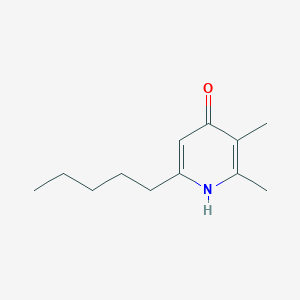
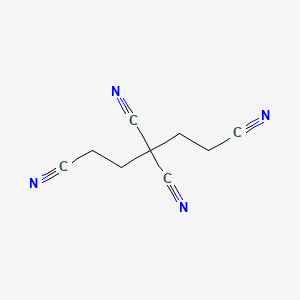
![12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione](/img/structure/B14506592.png)
![(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium](/img/structure/B14506594.png)
